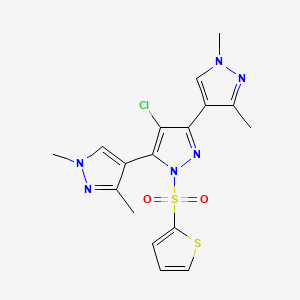
4'-chloro-1,1'',3,3''-tetramethyl-1'-(2-thienylsulfonyl)-1H,1'H,1''H-4,3':5',4''-terpyrazole
Vue d'ensemble
Description
Tetrazoles are heterocyclic compounds featuring a ring with four nitrogen atoms, known for their application in pharmaceuticals, materials science, and as ligands in coordination chemistry. The interest in tetrazole derivatives like “4'-chloro-1,1'',3,3''-tetramethyl-1'-(2-thienylsulfonyl)-1H,1'H,1''H-4,3':5',4''-terpyrazole” stems from their versatile chemical and physical properties which allow for a wide range of applications.
Synthesis Analysis
Synthesis of tetrazole derivatives typically involves the cyclization reactions of nitriles or the use of sodium azide with nitriles or aldehydes. The synthesis can be catalyzed by various reagents, demonstrating the flexibility and efficiency of generating these compounds under different reaction conditions.
Molecular Structure Analysis
X-ray crystallography studies reveal that tetrazole rings are essentially planar, with substituents influencing the overall molecular geometry. The planarity of the tetrazole ring contributes to the compound's ability to participate in π-π stacking interactions, which is significant for its inclusion in supramolecular assemblies.
Chemical Reactions and Properties
Tetrazole derivatives engage in a variety of chemical reactions, including nucleophilic substitution and cycloaddition, demonstrating their reactivity and potential as intermediates in organic synthesis. Their chemical properties are influenced by the nature of substituents, which can alter reactivity, stability, and the ability to form hydrogen bonds.
Physical Properties Analysis
The physical properties of tetrazole derivatives, such as melting points, solubility, and crystalline structure, are determined by their molecular structure. For example, the introduction of sulfonamide groups can enhance solubility in polar solvents, making these compounds suitable for various applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are crucial for the application of tetrazole derivatives in synthesis and as potential pharmacophores. The presence of electronegative substituents like chloro and sulfonyl groups affects the electron distribution within the molecule, influencing its chemical behavior.
For detailed studies and methodologies related to the synthesis, molecular structure, chemical reactions, and properties of tetrazole derivatives, please refer to the following sources:
- Docking studies and the crystal structure of two tetrazole derivatives (Al-Hourani et al., 2015)
- The molecular structure of 4-tert-butylpyrazoles (Trofimenko et al., 2001)
- N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a catalyst (Khazaei et al., 2015)
Applications De Recherche Scientifique
Catalytic Applications
1,3,5-Tris(hydrogensulfato) Benzene has been used as an efficient catalyst for synthesizing bis(1H-pyrazol-5-ols) derivatives, highlighting the utility of such catalysts in facilitating condensation reactions under eco-friendly conditions (Karimi-Jaberi et al., 2012). This suggests that related pyrazole derivatives could have applications in catalyzing organic reactions.
Synthesis and Characterization
A study on the synthesis and green metric evaluation of pyridine derivatives indicates the importance of efficient synthesis methods for pyrazole-related compounds in developing pharmaceuticals with potential applications in treating gastric acid-related diseases (Gilbile et al., 2017). Such methodologies emphasize the relevance of related compounds in drug synthesis and development.
Structural Analysis
Docking studies and crystal structure analysis of tetrazole derivatives provide insights into the molecular configuration and potential interactions with biological targets, such as the COX-2 enzyme (Al-Hourani et al., 2015). This research area is crucial for understanding how pyrazole derivatives may interact with enzymes and receptors, suggesting their potential in drug design.
Nanoparticle Formation
Palladium(II) complexes involving pyrazolated thio/selenoethers have shown potential for catalyzing Suzuki-Miyaura coupling reactions and as precursors for Pd4Se and PdSe nanoparticles (Sharma et al., 2013). This indicates that similar compounds might be valuable in materials science, particularly in nanotechnology and catalysis.
Antimicrobial and Pharmacological Studies
The synthesis and pharmacological evaluation of sulfur-containing triazole derivatives suggest that these compounds exhibit significant antimicrobial activity (Rao et al., 2014). Such findings point towards the potential of pyrazole derivatives in developing new antimicrobial agents.
Propriétés
IUPAC Name |
4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2S2/c1-10-12(8-22(3)19-10)16-15(18)17(13-9-23(4)20-11(13)2)24(21-16)28(25,26)14-6-5-7-27-14/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGWHYPRVZLXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=C(C(=NN2S(=O)(=O)C3=CC=CS3)C4=CN(N=C4C)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4-chlorophenyl)-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4617533.png)
![3-(5-{[5-imino-2-(2-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4617538.png)
![1-[6-(4-chlorophenoxy)hexyl]piperidine](/img/structure/B4617548.png)
![3-(4-methylbenzyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617551.png)
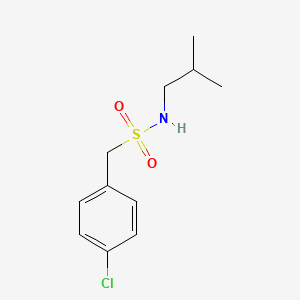
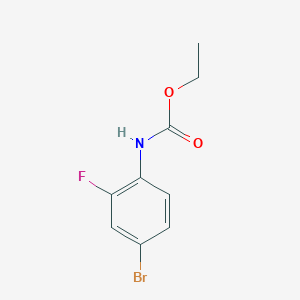
![{5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4617569.png)
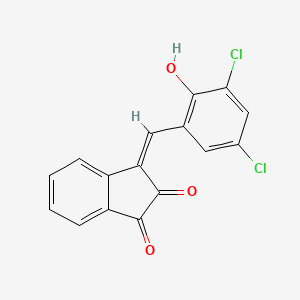

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4617600.png)
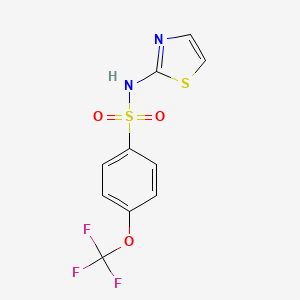
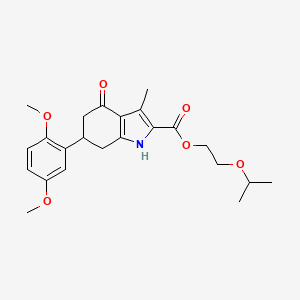
![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4617633.png)